molecular formula C18H29N3O2S B2723974 1-Mesityl-4-(1-piperidinylsulfonyl)piperazine CAS No. 825608-14-8

1-Mesityl-4-(1-piperidinylsulfonyl)piperazine

Cat. No.: B2723974
CAS No.: 825608-14-8
M. Wt: 351.51
InChI Key: VRTRIIOVTKTROU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Mesityl-4-(1-piperidinylsulfonyl)piperazine is a chemical compound with the molecular formula C18H29N3O2S and a molecular weight of 351.51 It is characterized by the presence of a mesityl group attached to a piperazine ring, which is further substituted with a piperidinylsulfonyl group

Scientific Research Applications

1-Mesityl-4-(1-piperidinylsulfonyl)piperazine has a wide range of scientific research applications, including:

Safety and Hazards

The safety and hazards associated with “1-Mesityl-4-(1-piperidinylsulfonyl)piperazine” are not explicitly mentioned in the available resources .

Future Directions

The future directions for “1-Mesityl-4-(1-piperidinylsulfonyl)piperazine” are not explicitly mentioned in the available resources .

Preparation Methods

The synthesis of 1-Mesityl-4-(1-piperidinylsulfonyl)piperazine typically involves the reaction of mesityl chloride with piperazine in the presence of a base, followed by sulfonylation with piperidine sulfonyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Mesityl-4-(1-piperidinylsulfonyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to each reaction type. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Mesityl-4-(1-piperidinylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in the synthesis of key biomolecules or interact with receptors that regulate cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

1-Mesityl-4-(1-piperidinylsulfonyl)piperazine can be compared with other similar compounds, such as:

    1-Mesityl-4-(1-piperidinyl)piperazine: Lacks the sulfonyl group, which may result in different chemical reactivity and biological activity.

    1-Mesityl-4-(1-morpholinylsulfonyl)piperazine: Contains a morpholine ring instead of a piperidine ring, which may affect its chemical properties and applications.

    1-Mesityl-4-(1-pyrrolidinylsulfonyl)piperazine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-piperidin-1-ylsulfonyl-4-(2,4,6-trimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2S/c1-15-13-16(2)18(17(3)14-15)19-9-11-21(12-10-19)24(22,23)20-7-5-4-6-8-20/h13-14H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTRIIOVTKTROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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